molecular formula C18H22N2O2S B5086784 5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-(PROPAN-2-YL)OXOLAN-2-ONE

5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-(PROPAN-2-YL)OXOLAN-2-ONE

Cat. No.: B5086784
M. Wt: 330.4 g/mol
InChI Key: GZCFSMSWTAJCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-(PROPAN-2-YL)OXOLAN-2-ONE is a complex organic compound featuring a thiazole ring, an oxolane ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-(PROPAN-2-YL)OXOLAN-2-ONE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The oxolane ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the thiazole and oxolane intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-(PROPAN-2-YL)OXOLAN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-(PROPAN-2-YL)OXOLAN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-(PROPAN-2-YL)OXOLAN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-(PROPAN-2-YL)OXOLAN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual ring structure (thiazole and oxolane) allows for versatile applications in various fields .

Properties

IUPAC Name

5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]-3-propan-2-yloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-11(2)14-9-18(4,22-16(14)21)15-10-23-17(20-15)19-13-7-5-12(3)6-8-13/h5-8,10-11,14H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFSMSWTAJCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3(CC(C(=O)O3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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